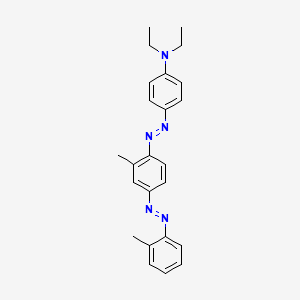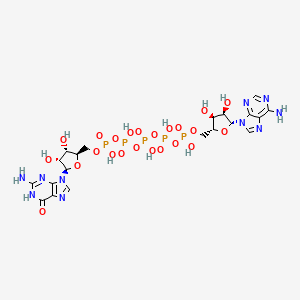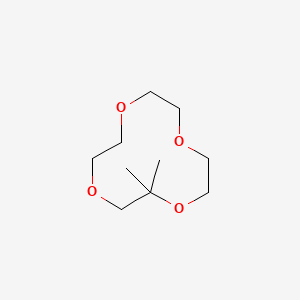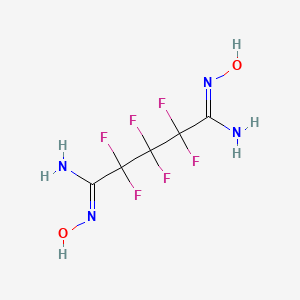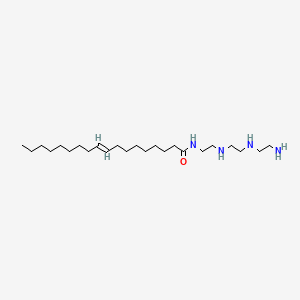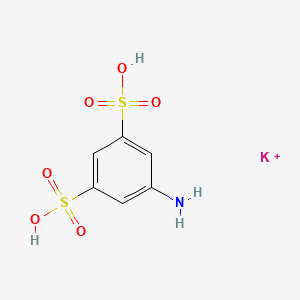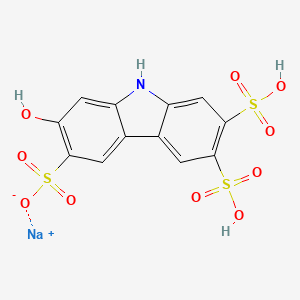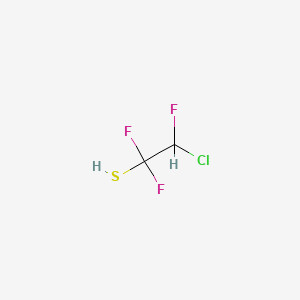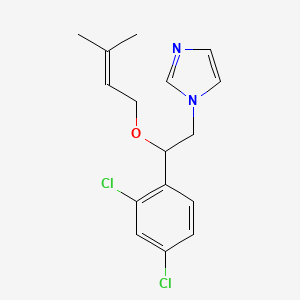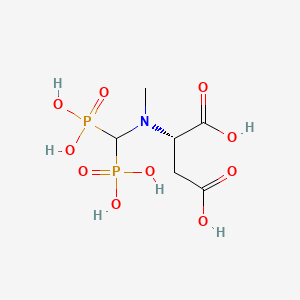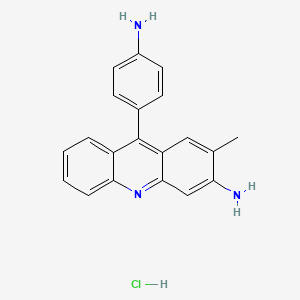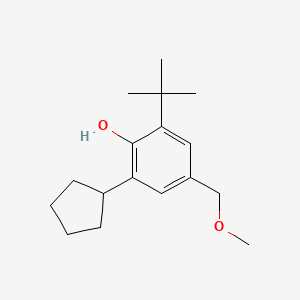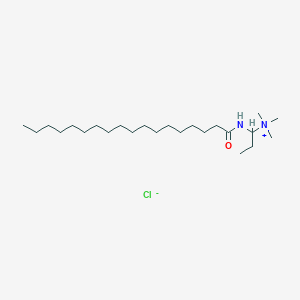
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride is a quaternary ammonium compound with the molecular formula C24H51ClN2O. It is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride typically involves the reaction of octadecanoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by quaternization with methyl chloride. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Tertiary amines or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecanoyl chloride and N,N-dimethyl-1,3-propanediamine
Reaction Control: Monitoring temperature, pressure, and reaction time
Purification: Using distillation or crystallization to obtain the final product
化学反応の分析
Types of Reactions
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced to amines under specific conditions
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed
Oxidation: Formation of oxides and hydroxides
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
科学的研究の応用
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Employed in cell culture studies for its surfactant properties
Medicine: Investigated for its potential antimicrobial and antifungal activities
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
作用機序
The mechanism of action of Trimethyl((1-oxooctadecyl)amino)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
Similar Compounds
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate
- Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium bromide
Uniqueness
Trimethyl((1-oxooctadecyl)amino)propylammonium chloride stands out due to its specific chain length and quaternary ammonium structure, which confer unique surfactant properties and antimicrobial efficacy.
特性
CAS番号 |
36495-65-5 |
|---|---|
分子式 |
C24H51ClN2O |
分子量 |
419.1 g/mol |
IUPAC名 |
trimethyl-[1-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C24H50N2O.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(27)25-23(7-2)26(3,4)5;/h23H,6-22H2,1-5H3;1H |
InChIキー |
OHANZUSHCSEVTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC)[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


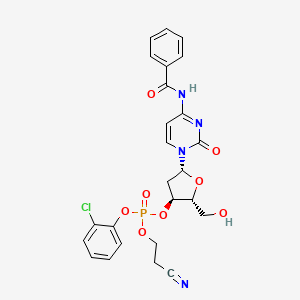
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
